molecular formula C44H34BrF2N2O3P B12381483 Dhodh-IN-26

Dhodh-IN-26

Cat. No.: B12381483
M. Wt: 787.6 g/mol
InChI Key: GHVLEDUGRDEHGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhodh-IN-26 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity against DHODH. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dhodh-IN-26 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired modification, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different inhibitory activities and pharmacokinetic properties, making them useful for different applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dhodh-IN-26 include:

Uniqueness

This compound is unique due to its high potency and selectivity for DHODH, making it a valuable tool for studying the enzyme’s role in various biological processes and diseases. Its unique chemical structure also allows for the development of derivatives with enhanced properties and therapeutic potential .

Properties

Molecular Formula

C44H34BrF2N2O3P

Molecular Weight

787.6 g/mol

IUPAC Name

[3-[4-[4-(4-carboxy-6-fluoro-3-methylquinolin-2-yl)phenyl]-3-fluoroanilino]-3-oxopropyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C44H33F2N2O3P.BrH/c1-29-42(44(50)51)38-27-32(45)21-24-40(38)48-43(29)31-19-17-30(18-20-31)37-23-22-33(28-39(37)46)47-41(49)25-26-52(34-11-5-2-6-12-34,35-13-7-3-8-14-35)36-15-9-4-10-16-36;/h2-24,27-28H,25-26H2,1H3,(H-,47,48,49,50,51);1H

InChI Key

GHVLEDUGRDEHGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=C(C=C(C=C4)NC(=O)CC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)F)C(=O)O.[Br-]

Origin of Product

United States

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